(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is an organic compound that has garnered significant interest in scientific research due to its unique properties and potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Many compounds that contain a pyrazole or pyridine ring, such as (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins . The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of such compounds can vary widely. Some might inhibit or activate specific enzymes, while others might bind to receptors and modulate their activity . The exact mode of action would depend on the compound’s structure and its target.
Biochemical Pathways
Compounds like this compound could potentially affect various biochemical pathways, depending on their targets. For example, they might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Result of Action
The result of a compound’s action would depend on its mode of action and the biochemical pathways it affects. It could potentially lead to changes in cellular function, gene expression, or other biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines can yield 3,5-substituted pyrazole derivatives . Another method includes the cyclodehydration reactions of diacylhydrazines or the cyclization oxidative reactions of N-acylhydrazones .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and transition-metal catalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: Known for their broad spectrum of pharmacological activities.
Pyrido[4,3-d]pyrimidines: Used as starting materials for the synthesis of various derivatives.
Diphenyl 1-(arylamino)-1-(pyridin-3-yl) ethyl phosphonates: Synthesized from reactions of 3-acetyl pyridine with aromatic amines.
Uniqueness
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol stands out due to its unique combination of a pyrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXYXUIILXMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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